molecular formula C11H20O4 B095345 Dimethyl 2,2-dipropylmalonate CAS No. 16644-05-6

Dimethyl 2,2-dipropylmalonate

Cat. No.: B095345
CAS No.: 16644-05-6
M. Wt: 216.27 g/mol
InChI Key: ZFMAHACGDXIMSE-UHFFFAOYSA-N
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Description

Dimethyl 2,2-dipropylmalonate is a useful research compound. Its molecular formula is C11H20O4 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Reductive Cyclization : Perch, Kisanga, and Widenhoefer (2000) investigated the reductive cyclization of Dimethyl Diallylmalonate, leading to the formation of Dimethyl Dipropylmalonate under certain conditions. This study is pivotal in understanding the reactivity and transformation possibilities of similar compounds in organic synthesis (Perch, Kisanga, & Widenhoefer, 2000).

  • Dimerization and Cascade Oligomerization Reactions : Novikov, Korolev, Timofeev, and Tomilov (2011) explored the dimerization and cascade oligomerization reactions of Dimethyl 2-phenylcyclopropan-1,1-dicarboxylate, a similar compound, catalyzed by Lewis acids. This research provides insights into the potential synthetic applications of similar malonate derivatives (Novikov, Korolev, Timofeev, & Tomilov, 2011).

  • Nickel-Catalyzed Alkylation : Bricout, Carpentier, and Mortreux (1996) reported on the alkylation of various allylic acetates with Dimethyl Malonate, catalyzed by nickel-diphosphine complexes. This study contributes to the understanding of catalytic mechanisms and the efficiency of certain ligands in such reactions (Bricout, Carpentier, & Mortreux, 1996).

  • Electrooxidation in Organic Synthesis : Okimoto, Yamamori, Ohashi, Hoshi, and Yoshida (2013) demonstrated the electrooxidation of Dimethyl 2-(3-oxo-3-arylpropyl)malonates to yield cyclized products. Their research highlights the application of electrochemical methods in organic synthesis, particularly in the cyclization of malonate derivatives (Okimoto, Yamamori, Ohashi, Hoshi, & Yoshida, 2013).

  • Catalytic Asymmetric Alkylation : Rabeyrin, Nguefack, and Sinou (2000) investigated the palladium-catalyzed alkylation of 1,3-diphenyl-2-propenyl acetate with Dimethyl Malonate in water, using surfactants and achieving high enantioselectivities. This study is relevant for the development of more efficient and environmentally friendly catalytic processes (Rabeyrin, Nguefack, & Sinou, 2000).

  • Synthesis of Fluoromalonates : Ishikawa and Takaoka (1981) focused on the synthesis of Dimethyl and Diethyl Fluoromalonates, highlighting the versatility of malonate derivatives in synthesizing fluorinated compounds, which have wide applications in pharmaceuticals and agrochemicals (Ishikawa & Takaoka, 1981).

Safety and Hazards

The safety data sheet for Dimethyl 2,2-dipropylmalonate indicates that it has acute toxicity when ingested (Category 4, H302) and can cause skin corrosion or irritation (Category 2, H315) .

Properties

IUPAC Name

dimethyl 2,2-dipropylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-5-7-11(8-6-2,9(12)14-3)10(13)15-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMAHACGDXIMSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343366
Record name Propanedioic acid, dipropyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16644-05-6
Record name Propanedioic acid, dipropyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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